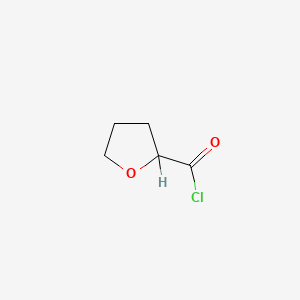
3-甲氧基-2-硝基吡啶
描述
3-Methoxy-2-nitropyridine is a heterocyclic compound with the empirical formula C6H6N2O3 . It has a molecular weight of 154.12 . It is used as a laboratory chemical and in the synthesis of other substances .
Synthesis Analysis
The synthesis of 3-Methoxy-2-nitropyridine involves several steps. One method involves the use of methanol and 3-Fluoro-2-nitropyridine . Another method involves the use of 2-Nitro-3-pyridinol and methyl iodide . The exact procedures and conditions for these reactions can be found in the referenced literature .Molecular Structure Analysis
The molecular structure of 3-Methoxy-2-nitropyridine consists of a pyridine ring with a methoxy group (OCH3) attached to the 3rd carbon and a nitro group (NO2) attached to the 2nd carbon . The exact structure can be represented by the SMILES stringCOc1cccnc1N+=O . Physical And Chemical Properties Analysis
3-Methoxy-2-nitropyridine is a solid at 20°C . It has a melting point of 73-76°C . Its density is 1.3±0.1 g/cm3 and it has a boiling point of 311.8±22.0°C at 760 mmHg . The compound is white to yellow to green in color .科学研究应用
合成和化学性质
合成过程
3-甲氧基-2-硝基吡啶及其衍生物是通过各种化学过程合成的。例如,2-氨基-3-硝基吡啶-6-甲氧基是通过2,6-二氯吡啶经过取代、硝化、氨化和氧化合成的,总产率为60.6% (Fan Kai-qi, 2009)。类似地,3-甲氧基-5,6-二氨基-2-硝基吡啶是通过使用一系列化学过程从3,5-二氯吡啶合成的 (C. Jun, 2007)。
化学行为和性质
对类似化合物的硝化研究,如2-甲氧基-3-羟基吡啶,揭示了硝基在吡啶环中的行为,这对于理解3-甲氧基-2-硝基吡啶的化学性质是重要的 (L. D. Smirnov et al., 1971)。
在光学材料和生物医学领域的应用
非线性光学活性
2-氨基-6-甲氧基-3-硝基吡啶表现出更高的非线性光学活性,表明在设计新型光学材料方面具有潜在应用。分子静电势和分子内相互作用表明其在制药化合物中的相关性 (S. Premkumar et al., 2015)。
生物医学应用
3-甲氧基-2-硝基吡啶衍生物的吡啶环与氧的孤对之间的分子内相互作用和电荷转移的存在是制药化合物的共同特征。这突显了其在生物医学应用中的潜力,尽管具体用途需要进一步探索 (S. Premkumar et al., 2015)。
光谱分析和结构研究
振动光谱
振动光谱研究,如FT-IR和FT-Raman,用于分析3-甲氧基-2-硝基吡啶衍生物的结构和构象。这些研究提供了关于分子稳定性、键强度和电子性质的见解,这对于理解其在各个领域的应用至关重要 (M. Karnan et al., 2012)。
分子结构分析
对2-氯-4-(甲氧甲基)-6-甲基-5-硝基吡啶-3-碳腈等衍生物的X射线和光谱分析提供了有关分子结构的宝贵信息,这对于在材料科学和化学中开发应用至关重要 (Marijana Jukić等,2010)。
安全和危害
作用机制
Target of Action
Nitropyridines, in general, are known to interact with various biological targets, depending on their specific substitutions and the biological context .
Mode of Action
The mode of action of 3-Methoxy-2-nitropyridine involves a reaction mechanism where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
Nitropyridines are often involved in various chemical reactions and can potentially affect multiple biochemical pathways depending on their specific substitutions and the biological context .
Result of Action
Nitropyridines, in general, can have various effects at the molecular and cellular level, depending on their specific substitutions and the biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-2-nitropyridine . For instance, the compound should be handled in a well-ventilated area to avoid breathing in dust, fume, gas, mist, vapors, or spray . Moreover, it should be stored in a controlled environment to maintain its stability .
属性
IUPAC Name |
3-methoxy-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXHCFSGOBFNDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339415 | |
| Record name | 3-Methoxy-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-nitropyridine | |
CAS RN |
20265-37-6 | |
| Record name | 3-Methoxy-2-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20265-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Methoxy-2-nitropyridine a compound of interest for radiolabeling with fluorine-18 ([18F])?
A1: The research paper "Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines" [] investigates the use of 3-Methoxy-2-nitropyridine as a precursor molecule for radiolabeling with fluorine-18. The presence of the nitro group (-NO2) adjacent to the methoxy group (-OCH3) in the pyridine ring creates an electron-deficient site. This electron deficiency makes the carbon atom bonded to the methoxy group susceptible to nucleophilic attack by [18F]fluoride, enabling the radiolabeling process. This specific substitution reaction is of interest for developing new radiotracers for Positron Emission Tomography (PET) imaging.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1296539.png)
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296540.png)








